molecular formula C56H52N4Rh B15244516 (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II)

(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II)

Cat. No.: B15244516
M. Wt: 883.9 g/mol
InChI Key: IOXZQXVDSXHUFR-UHFFFAOYSA-N
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Description

(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is a coordination compound that features a rhodium ion coordinated to a porphyrin ligand The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl groups, which enhance its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) typically involves the reaction of rhodium salts with the corresponding porphyrin ligand. One common method involves the use of rhodium(III) chloride hydrate and 5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrin in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of rhodium(III) complexes, while reduction could yield rhodium(I) species. Substitution reactions can result in a variety of rhodium complexes with different ligands .

Scientific Research Applications

(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The porphyrin ligand provides a stable environment for the rhodium ion, facilitating its interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the substrates involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,10,15,20-Tetra(2,4,6-trimethylphenyl)porphyrinate)rhodium(II) is unique due to the presence of the 2,4,6-trimethylphenyl groups, which enhance its solubility and stability. This makes it particularly useful in catalytic applications where these properties are advantageous .

Properties

Molecular Formula

C56H52N4Rh

Molecular Weight

883.9 g/mol

IUPAC Name

rhodium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C56H52N4.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;+2

InChI Key

IOXZQXVDSXHUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+2]

Origin of Product

United States

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